molecular formula C7H9BrClNO B1378777 2-Bromo-4-methoxyaniline hydrochloride CAS No. 1774893-42-3

2-Bromo-4-methoxyaniline hydrochloride

Cat. No. B1378777
M. Wt: 238.51 g/mol
InChI Key: BGQGCYSNWCTMLX-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 1774893-42-3 . It has a molecular weight of 238.51 .


Molecular Structure Analysis

The linear formula of 2-Bromo-4-methoxyaniline hydrochloride is C7H9BrClNO . The InChI code is 1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-4-methoxyaniline hydrochloride has been utilized in various chemical syntheses and reactions, demonstrating its versatility as a chemical reagent. A notable application involves its synthesis in ionic liquid, showcasing a high yield and purity, which emphasizes the efficiency of using ionic liquids for organic syntheses (Ding Yu-fei, 2011). This method offers advantages such as simplicity, environmental friendliness, and the reusability of the ionic liquid. Furthermore, 2-Bromo-4-methoxyaniline serves as a precursor in the synthesis of heterocyclic compounds, including quinolin-6-ols, through Skraup-type synthesis using 2,2,3-Tribromopropanal, highlighting its role in generating intermediates for further chemical transformations (C. Lamberth et al., 2014).

Environmental and Material Sciences

In environmental science, research focusing on the oxidative degradation of methoxyanilines reveals the potential of Fenton-like oxidation processes for treating wastewater containing toxic methoxyaniline compounds. This study underscores the significance of advanced oxidation processes in mitigating environmental pollutants and improving water quality (N. Chaturvedi & S. Katoch, 2020).

Corrosion Inhibition

The compound's derivative has been explored as a corrosion inhibitor, specifically for protecting zinc metal in hydrochloric acid solutions. This application demonstrates the potential of bromo-methoxyaniline derivatives in industrial applications to prevent metal corrosion, thus extending the lifespan of metal components and infrastructure (Noora Assad et al., 2015).

Photodynamic Therapy and Photophysical Properties

Furthermore, derivatives of 2-Bromo-4-methoxyaniline have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis of novel hetero annulated carbazoles with significant antitumor activity emphasizes the role of 2-Bromo-4-methoxyaniline derivatives in medicinal chemistry and their potential impact on developing new therapeutic agents (Karunanidhi Murali et al., 2017).

properties

IUPAC Name

2-bromo-4-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQGCYSNWCTMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxyaniline hydrochloride

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